Cas no 13956-29-1 (Cannabidiol)

Cannabidiol i.eCBD,English:cannabidiol
(Cannabidiol or cannabidiol\Or mabaosu,In China, it is usually referred to asDMCBD
)It is a pure natural ingredient extracted from hemp plants.The molecular formula of cannabidiol isC21H30O2.The properties are white to yellowish resin or crystal,Melting point is66℃~67℃,Almost insoluble in water,Soluble in ethanol\methanol\Ether\benzene\Organic solvents such as chloroform.
Cannabidiol structure
Cannabidiol structure
Product Name:Cannabidiol
CAS No:13956-29-1
Molecular Formula:C21H30O2
Molecular Weight:314.4617
MDL:MFCD04221141
CID:154369
PubChem ID:329774791

Cannabidiol Properties

Names and Identifiers

    • 1,3-Benzenediol,2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
    • (-)-Cannabidiol
    • Cannabidiol
    • Cannabidiol (exempt preparation)
    • CANNABIDIOL CONTROLLED SUBSTANCE CI, USP STANDARD
    • Cannabidiol CRM
    • Cannabidiol solution
    • (-)-Cannabidiol (1 mg
    • (1'R,2'R)-5'-methyl-4-pentyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol
    • CBD
    • (-)-CBD
    • (-)-trans-Cannabidiol
    • Epidiolex
    • (-)-trans-2-p-Mentha-1,8-dien-3-yl-5-pentylresorcinol
    • delta1(2)-trans-Cannabidiol
    • GWP42003-P
    • 19GBJ60SN5
    • QHMBSVQNZZTUGM-ZWKOTPCHSA-N
    • 1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-, (1R-trans)-
    • 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
    • 2-((1R,6R)-6-Isopropenyl-3-methyl-cyclohex-2-enyl)-5-pentyl-benzene-1,3-
    • Delta(1(2))-trans-cannabidiol
    • MDL: MFCD04221141
    • InChIKey: QHMBSVQNZZTUGM-ZWKOTPCHSA-N
    • Inchi: 1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1
    • SMILES: O([H])C1C([H])=C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])=C(C=1[C@]1([H])C([H])=C(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]1([H])C(=C([H])[H])C([H])([H])[H])O[H]

Computed Properties

  • Exact Mass: 314.22458g/mol
  • Surface Charge: 0
  • XLogP3: 6.5
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 314.22458g/mol
  • Monoisotopic Mass: 314.22458g/mol
  • Topological Polar Surface Area: 40.5Ų
  • Heavy Atom Count: 23
  • Complexity: 414
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: 10
  • Surface Charge: 0
  • Molecular Weight: 314.5

Experimental Properties

  • LogP: 5.84650
  • PSA: 40.46000
  • Refractive Index: nD20 1.5404
  • Boiling Point: bp2 187-190° (bath temp 220°); bp0.001 130°
  • Melting Point: 62-63°C
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C
  • Flash Point: Fahrenheit: 48.2 ° f
    Celsius: 9 ° c
  • Color/Form: 1.0 mg/mL in methanol
  • Color/Form: Oil
  • Solubility: Not determined
  • Specific Rotation: D27 -125° (0.066 g in 5 ml 95% ethanol); D18 -129° (c = 0.45 in ethanol)
  • Density: d440 1.040

Cannabidiol Synthesis

Cannabidiol Related Literature